Chemical structure and properties of 2-(1,1-Difluoroethyl)-3-methylpyrazine
Chemical structure and properties of 2-(1,1-Difluoroethyl)-3-methylpyrazine
Executive Summary
2-(1,1-Difluoroethyl)-3-methylpyrazine is a specialized fluorinated heterocycle emerging at the intersection of flavor chemistry and medicinal chemistry. Structurally, it is the gem-difluorinated analog of 2-ethyl-3-methylpyrazine , a high-volume flavoring agent known for its nutty, roasted profile.
In drug discovery, this molecule represents a strategic bioisostere . The replacement of the ethyl group's benzylic methylene (
Chemical Structure & Electronic Properties[1][2]
Structural Analysis
The molecule consists of a pyrazine ring substituted at the 2- and 3-positions.[1][2]
-
Core Scaffold: 1,4-Diazine (Pyrazine).
-
Position 2: 1,1-Difluoroethyl group (
).[2][3][4] -
Position 3: Methyl group (
).[1]
Electronic Effects of Gem-Difluorination
The introduction of the gem-difluoro group creates a distinct electronic environment compared to the parent ethyl analog:
-
Inductive Effect (
): The high electronegativity of the two fluorine atoms creates a strong electron-withdrawing effect. This pulls electron density away from the pyrazine ring, significantly lowering the of the ring nitrogens. Consequently, 2-(1,1-difluoroethyl)-3-methylpyrazine is far less basic than 2-ethyl-3-methylpyrazine. -
Conformational Bias: The "gauche effect" and the larger van der Waals radius of fluorine (1.47 Å) vs. hydrogen (1.20 Å) often lock the side chain into specific conformations, potentially altering binding affinity to protein targets.
-
Lipophilicity Modulation: While fluorine is polar, the C-F bond is non-polarizable. Replacing C-H with C-F typically increases lipophilicity (
) due to the high hydrophobicity of the fluorocarbon surface area.
Synthesis & Manufacturing Protocols
Since this compound is not a bulk commodity, it is synthesized via deoxyfluorination of the corresponding ketone. The precursor, 2-acetyl-3-methylpyrazine , is a widely available flavor ingredient (FEMA 3964), making this route economically viable.
Retrosynthetic Analysis
The most robust pathway involves the conversion of a carbonyl oxygen to a gem-difluoride using nucleophilic fluorinating agents.
-
Starting Material: 2-Acetyl-3-methylpyrazine (CAS: 23787-80-6).[5]
-
Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) is preferred over DAST (Diethylaminosulfur trifluoride) due to its superior thermal stability and safety profile.[6]
Experimental Protocol (Bench Scale)
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.
Reagents:
-
2-Acetyl-3-methylpyrazine (1.0 eq)
-
Deoxo-Fluor® (1.5 – 2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated
solution
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with 2-acetyl-3-methylpyrazine (10 mmol) and dissolve in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add Deoxo-Fluor® (15 mmol) dropwise via syringe under nitrogen flow. Caution: Reaction is exothermic.[6]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor conversion via TLC or GC-MS (Target MW: 158).
-
Troubleshooting: If conversion is incomplete, heat to reflux (40°C) for 4 hours.
-
-
Quenching: Cool the mixture back to 0°C. Slowly quench by adding saturated
solution. Warning: Vigorous evolution. -
Workup: Extract the aqueous layer with DCM (
). Combine organic layers, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 90:10 to 80:20).
Caption: Nucleophilic deoxyfluorination pathway converting the acetyl ketone to the gem-difluoro moiety.
Physicochemical Profile
The following data compares the target molecule with its non-fluorinated parent, highlighting the "Fluorine Effect."
| Property | 2-Ethyl-3-methylpyrazine (Parent) | 2-(1,1-Difluoroethyl)-3-methylpyrazine (Target) | Impact of Fluorination |
| CAS Number | 15707-23-0 | 111781-49-8 | N/A |
| Molecular Formula | +2F, -2H | ||
| Molecular Weight | 122.17 g/mol | 158.15 g/mol | Increased mass |
| Boiling Point | 172°C | ~160–165°C (Predicted) | Reduced intermolecular forces (lower polarizability of F) |
| LogP (Lipophilicity) | 1.07 | 1.62 (Predicted) | Increased (Improved membrane permeability) |
| H-Bond Acceptors | 2 | 2 (Weaker) | Pyrazine N basicity reduced |
| Metabolic Stability | Low (Benzylic oxidation) | High (Oxidation blocked) | Critical for drug design |
Applications in Drug Discovery (Bioisosterism)[1][10][11][12][13][14]
The primary utility of 2-(1,1-difluoroethyl)-3-methylpyrazine is as a metabolically stable building block .
Blocking Metabolic Soft Spots
In the parent compound (2-ethyl-3-methylpyrazine), the benzylic carbon (the
Replacing these hydrogen atoms with fluorine renders the carbon atom inert to oxidative attack because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and the fluorine atom cannot be abstracted by the heme-iron-oxo species of CYP450.
Pathway Visualization: Metabolic Fate
Caption: Comparison of metabolic stability. The difluoroethyl group prevents the hydroxylation that degrades the ethyl analog.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
- NMR: This is the definitive test. Expect a quartet (due to coupling with the adjacent methyl protons) around -85 to -95 ppm .
-
NMR:
-
The methyl group within the difluoroethyl chain (
) will appear as a triplet (due to coupling with two F atoms) in the range of 1.8 – 2.2 ppm with a coupling constant . -
The pyrazine ring methyl (
) will appear as a singlet around 2.5 – 2.6 ppm . -
Ring protons will show characteristic heteroaromatic shifts (8.0 – 8.5 ppm).
-
-
GC-MS: Look for the molecular ion peak
at 158 m/z . A characteristic loss of a methyl radical ( ) may be observed, but the (loss of HF) is less common due to the strength of the C-F bond.
Safety & Handling
-
Hazards: Like most low-molecular-weight pyrazines, this compound is likely an irritant to eyes, respiratory system, and skin.
-
Volatility: It is a volatile liquid. Handle in a fume hood to avoid inhalation.[6]
-
Reactivity: While the C-F bond is stable, the pyrazine ring can be susceptible to nucleophilic attack if activated. Store away from strong oxidizing agents.
References
-
Synthesis via Deoxo-Fluor
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. The Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
-
Gem-Difluoroethyl as Bioisostere
-
Hu, J., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 28(19). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
-
Parent Compound Data (2-Acetyl-3-methylpyrazine)
-
PubChem Compound Summary for CID 32093, 2-Acetyl-3-methylpyrazine. Link
-
Sources
- 1. 2-Acetyl-3-methylpyrazine | C7H8N2O | CID 32093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1007870-02-1,N-Methylpyrrolidine-3-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Fluorinated Compounds | CymitQuimica [cymitquimica.com]
- 4. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 5. 2-Acetyl-3-methylpyrazine = 98 , FG 23787-80-6 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
